molecular formula C17H17ClN2O B8021963 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine

Cat. No.: B8021963
M. Wt: 300.8 g/mol
InChI Key: IBYCYJFUEJQSMK-UHFFFAOYSA-N
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Description

. It is used primarily for its anxiolytic effects, which are achieved through its interaction with the GABAergic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylamine under specific conditions to form the desired benzoxazine ring . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzoxazines.

Scientific Research Applications

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine has several scientific research applications:

Mechanism of Action

The anxiolytic effects of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine are primarily mediated through its interaction with the GABA_A receptor complex. It binds to the β2 and β3 subunits of the GABA_A receptor, enhancing the inhibitory effects of GABA. Additionally, it binds to the translocator protein (18 kDa) TSPO, which is involved in the transport of cholesterol into mitochondria, a key step in steroidogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine is unique in its dual mechanism of action, involving both the GABA_A receptor and TSPO. This dual action contributes to its anxiolytic and neuroprotective effects, distinguishing it from other anxiolytic agents .

Properties

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYCYJFUEJQSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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